

4-Bromo-2,3-dimethylphenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromo-2,3-dimethylphenol**

Cat. No.: **B1283881**

[Get Quote](#)

CAS Number: 22802-37-5

This technical guide provides a comprehensive overview of **4-Bromo-2,3-dimethylphenol**, including its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential biological activities based on structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

The known chemical and physical properties of **4-Bromo-2,3-dimethylphenol** are summarized in the table below. It is important to note that while some data is available, specific experimental values for properties such as melting point and solubility are not widely reported for this particular isomer.

Property	Value	Reference
Molecular Formula	C ₈ H ₉ BrO	[1]
Molecular Weight	201.06 g/mol	[1]
Appearance	Solid	
Boiling Point	265.902 °C at 760 mmHg	[1]
Density	1.472 g/cm ³	[1]
Purity	Typically available at 98% purity	
Storage	Should be stored sealed in a dry environment at room temperature.	
InChI	InChI=1S/C8H9BrO/c1-5-6(2)8(10)4-3-7(5)9/h3-4,10H,1-2H3	[2]
InChIKey	MOKFDXJOXUHQNO-UHFFFAOYSA-N	[2]
SMILES	CC1=C(C=CC(=C1C)Br)O	[2]

Spectroscopic Data

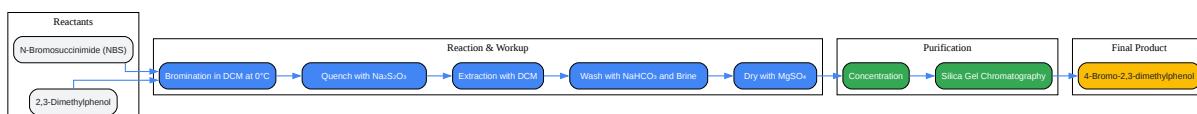
While a comprehensive set of spectroscopic data is not readily available in the literature, a GC-MS spectrum for **4-Bromo-2,3-dimethylphenol** has been reported.[\[2\]](#) Researchers are advised to perform their own analytical characterization (¹H NMR, ¹³C NMR, IR, and MS) to confirm the identity and purity of the compound.

Synthesis of 4-Bromo-2,3-dimethylphenol

A common method for the synthesis of **4-Bromo-2,3-dimethylphenol** is through the electrophilic bromination of 2,3-dimethylphenol. The hydroxyl group is a strong activating group, and the bromine is directed primarily to the para position due to steric hindrance at the ortho positions.

Experimental Protocol: Bromination of 2,3-dimethylphenol

This protocol is based on general methods for the regioselective bromination of phenols.[\[3\]](#)


Materials:

- 2,3-dimethylphenol
- N-Bromosuccinimide (NBS)
- Dichloromethane (DCM)
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

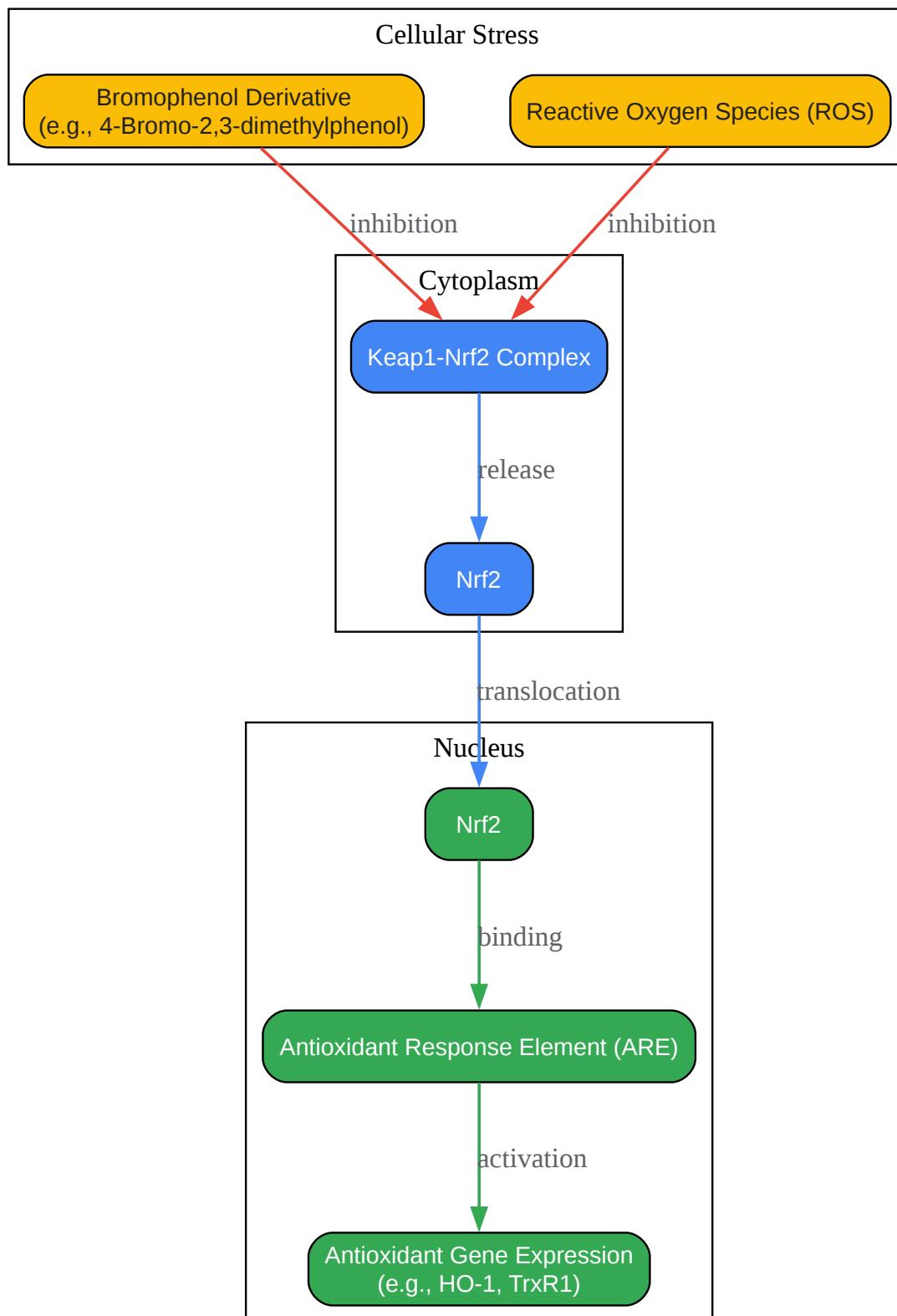
Procedure:

- Dissolve 2,3-dimethylphenol (1.0 eq) in dichloromethane in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution.
- Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
- Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate to neutralize any remaining bromine.
- Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

- Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **4-Bromo-2,3-dimethylphenol**.

[Click to download full resolution via product page](#)

Synthesis workflow for **4-Bromo-2,3-dimethylphenol**.


Potential Biological Activity

Direct experimental data on the biological activity of **4-Bromo-2,3-dimethylphenol** is limited in publicly available literature. However, the activities of structurally similar compounds, such as other bromophenols, can provide insights into its potential biological profile.

Antioxidant and Anticancer Properties: Natural bromophenols isolated from marine algae have demonstrated a range of biological activities, including antioxidant and anticancer effects.^{[4][5]} The phenolic hydroxyl group is a key feature for free radical scavenging activity.^[4] Furthermore, some bromophenol derivatives have been shown to induce apoptosis in cancer cell lines and modulate cellular antioxidant defense pathways, such as the Nrf2 signaling pathway.^{[4][5]} The presence of the bromine atom and methyl groups on the phenolic ring of **4-Bromo-2,3-dimethylphenol** will influence its lipophilicity and electronic properties, which in turn could modulate its interaction with biological targets.

Antimicrobial Activity: Brominated and nitrophenolic compounds have been reported to possess significant antimicrobial properties.^[6] While specific data for **4-Bromo-2,3-dimethylphenol** is not available, its structure suggests that it could be investigated for potential activity against various microbial strains.

The diagram below illustrates a generalized signaling pathway that bromophenol compounds might modulate, based on the known activities of related molecules in activating the Nrf2 antioxidant response.

[Click to download full resolution via product page](#)

Hypothetical modulation of the Nrf2 pathway by a bromophenol.

Safety Information

4-Bromo-2,3-dimethylphenol is classified as a hazardous substance. The following GHS hazard statements apply:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.[\[2\]](#)
- H319: Causes serious eye irritation.[\[2\]](#)
- H335: May cause respiratory irritation.[\[2\]](#)

Precautionary Statements: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For a complete list of precautionary statements, please refer to the supplier's safety data sheet (SDS).[\[2\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-BROMO-2,3-DIMETHYLPHENOL - Safety Data Sheet [chemicalbook.com]
- 2. 4-Bromo-2,3-dimethylphenol | C8H9BrO | CID 13974656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [4-Bromo-2,3-dimethylphenol: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1283881#4-bromo-2-3-dimethylphenol-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com